molecular formula C13H15Cl2N3 B2378595 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride CAS No. 4507-70-4

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride

Cat. No.: B2378595
CAS No.: 4507-70-4
M. Wt: 284.18
InChI Key: JRCBKZOMSULGEA-UHFFFAOYSA-N
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Description

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activity. This particular compound is known for its potential therapeutic properties and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by reduction and subsequent reaction with ethylamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)ethanamine
  • 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine
  • 2-(4-Aminophenyl)benzimidazole

Uniqueness

2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride is unique due to its specific structural features, such as the presence of the benzimidazole ring fused with a benzene ring and the ethanamine side chain. These structural characteristics contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-(3H-benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.2ClH/c14-8-7-12-15-11-6-5-9-3-1-2-4-10(9)13(11)16-12;;/h1-6H,7-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCBKZOMSULGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-70-4
Record name 2-{1H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride
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